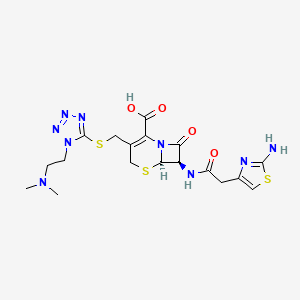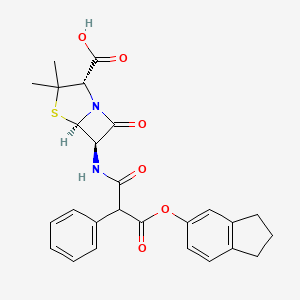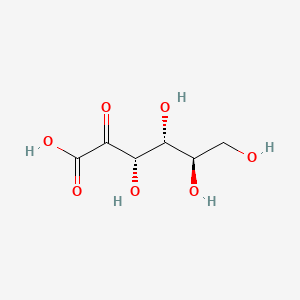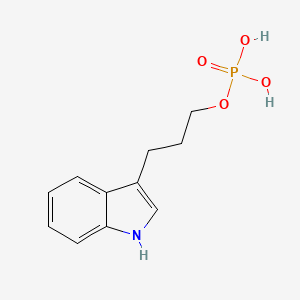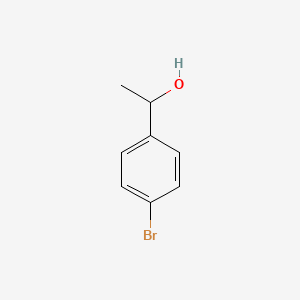
1-(4-溴苯基)乙醇
概览
描述
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)ethanol and related compounds involves various chemical procedures. For example, an improved procedure for synthesizing related compounds significantly reduces side-products, such as 1-(4-propylphenyl)ethanol, highlighting the importance of methodological advancements in obtaining high-purity products (Hashmi et al., 2006). Another study describes the successful synthesis of a novel racemic secondary alcohol through S-alkylation in an alkaline medium followed by reduction, demonstrating the versatility of synthetic approaches (Milenca Mariana Vorga & V. Badea, 2021).
Molecular Structure Analysis
The structural details of compounds related to 1-(4-Bromophenyl)ethanol can be derived from X-ray structure analysis, providing insights into their molecular configurations. For example, the crystal structures of host-guest complexes formed with permethylated β-cyclodextrin allowed for the quantitative resolution of racemic 1-(p-bromophenyl)ethanol, revealing the mechanisms of chiral recognition and enantioseparation (Grandeury et al., 2003).
Chemical Reactions and Properties
1-(4-Bromophenyl)ethanol participates in various chemical reactions, highlighting its reactivity and functional applicability. For instance, its biotransformation-mediated synthesis demonstrates the potential for enantiomerically pure forms, which are crucial for pharmaceutical applications (Martínez et al., 2010). Additionally, the study of its enantioseparation by crystallization of host-guest complexes underscores its significance in chiral chemistry.
Physical Properties Analysis
The physical properties of 1-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on these properties were not directly found, related research on the synthesis and analysis of similar compounds provides valuable insights into handling and application in chemical reactions.
Chemical Properties Analysis
The chemical properties of 1-(4-Bromophenyl)ethanol, including its reactivity with different reagents, stability under various conditions, and transformation into other compounds, are crucial for its effective use in synthetic chemistry and materials science. Studies such as the oxidative coupling and unexpected deacetylative synthesis offer insights into its reactivity and potential for creating novel compounds (Chauhan et al., 2017).
科研应用
Phthalocyanines中的光物理性质
1-(4-溴苯基)乙醇已被用于修饰酞菁衍生物。通过各种光谱技术表征的这些化合物在产生活性氧物种并与细胞相互作用(如乳腺MCF-7细胞)方面显示出有希望的应用。特别是,具有手性配体(R)-1-(4-溴苯基)乙醇的酞菁表现出独特的光化学和生物学性质 (Ramos et al., 2015)。
合成中的对映选择性分离
这种化合物在对映选择性分离过程中具有重要意义,这对于合成手性中间体至关重要。例如,通过脂肪酶催化过程对1-(4-氨基-3-氯-5-氰基苯基)-2-溴-1-乙醇进行分离突出了其在制备肾上腺素类药物中的作用 (Conde et al., 1998)。
分子结构研究
对1-(4-溴苯基)乙醇的各种衍生物的合成和结构分析有助于理解分子结构和相互作用。这可以通过对化合物(±)-2-{[4-(4-溴苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫基}-1-苯基-1-乙醇等的研究来加以说明,其中光谱方法发挥着至关重要的作用 (Vorga & Badea, 2021)。
通过结晶进行对映分离
在制药合成中,对映分离混合物的能力至关重要。1-(对-溴苯基)乙醇可以通过与全甲基化的β-环糊精结晶分离为其对映体,这是理解手性区分机制的过程中必不可少的 (Grandeury et al., 2003)。
合成改进
对1-(4-溴苯基)乙醇衍生物的合成方法的进展,例如改进的生产2-(4-丙基苯基)乙醇的程序,展示了其在减少副产物并增强大规模应用效率方面的相关性 (Hashmi et al., 2006)。
催化应用
该化合物在催化应用中发挥作用,例如合成β-肾上腺素受体阻滞剂如(R)-(-)-尼非那洛和(S)-(+)-索他洛。这是通过使用(R)-和(S)-2-溴-1-(4-硝基苯基)乙醇等前体进行酶催化酯交换反应实现的 (Kapoor等,2005)。
还原乙酰化
在还原乙酰化的背景下,1-(4-溴苯基)乙醇衍生物在合成N-(1-(4-溴苯基)乙烯基)乙酰胺等化合物中的作用得到突出。这个过程涉及多个步骤,包括使用二价铁醋酸盐,并展示了该化合物在复杂有机合成中的实用性 (Tang等,2014)。
绿色化学应用
在绿色化学中使用1-(4-溴苯基)乙醇衍生物的例子是无溶剂Wittig反应。这些反应环保友好,为机械化学提供了见解 (Leung & Angel, 2004)。
生物催化合成
使用类似(S)-1-(4-甲氧基苯基)乙醇的化合物进行生物催化过程对于生产药物中间体至关重要。优化条件,如pH和温度,对于提高转化率和产率至关重要 (Kavi et al., 2021)。
电化学转化
电化学方法已被用来将卤代苯乙酮,包括4-溴苯乙酮,转化为相应的1-(4-卤苯基)乙醇,突显了一种高效且可扩展的合成这类化合物的方法 (Ikeda, 1990)。
Safety And Hazards
未来方向
性质
IUPAC Name |
1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034356 | |
| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)ethanol | |
CAS RN |
5391-88-8 | |
| Record name | 1-(4-Bromophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5391-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


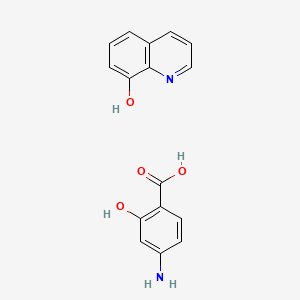

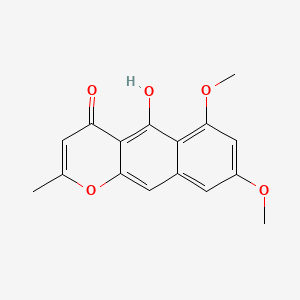
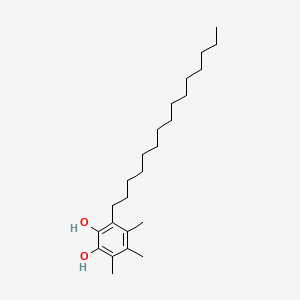
![5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole](/img/structure/B1212582.png)
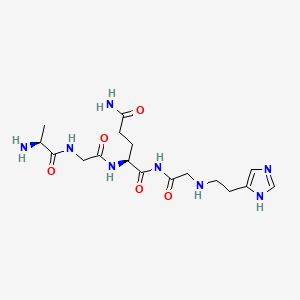
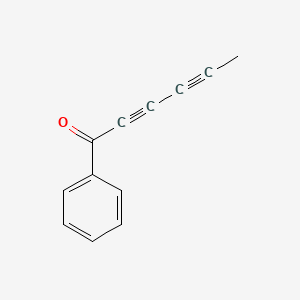
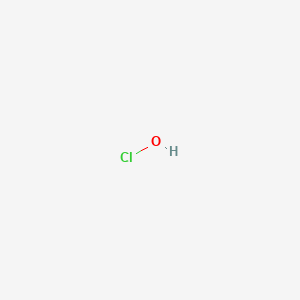
![6-Hydroxybenzo[a]pyrene](/img/structure/B1212588.png)
